molecular formula C52H37N B3240993 N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine CAS No. 1450933-44-4

N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine

Cat. No.: B3240993
CAS No.: 1450933-44-4
M. Wt: 675.9 g/mol
InChI Key: NYRQYDOTDXVFCO-UHFFFAOYSA-N
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Description

“N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” is a complex organic compound that belongs to the class of amines This compound features a unique structure with multiple aromatic rings and a spirobi[fluorene] core, which may impart interesting electronic and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Biphenyl and Fluorene Units: These units can be synthesized separately through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.

    Spiro Compound Formation: The spirobi[fluorene] core can be formed through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between two fluorene units.

    Amine Functionalization:

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic routes to improve yield and purity. This may include:

    High-Throughput Screening: To identify the most efficient catalysts and reaction conditions.

    Scale-Up Reactions: Using larger reactors and continuous flow chemistry to produce the compound in bulk quantities.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” can undergo various chemical reactions, including:

    Oxidation: Where the amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the aromatic rings or the amine group to form corresponding reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced amine or hydrocarbon derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological interactions and as a fluorescent probe.

    Medicine: Possible applications in drug development and as a therapeutic agent.

    Industry: Use in organic electronics, such as OLEDs, due to its unique electronic properties.

Mechanism of Action

The mechanism by which “N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets through:

    Electronic Interactions: Due to its aromatic rings and conjugated system.

    Hydrophobic Interactions: With biological membranes or other hydrophobic environments.

    Binding to Receptors: If used in a biological context, it may bind to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-9,9-dimethyl-9H-fluoren-2-amine
  • N-(2-Biphenyl)-9,9-dimethyl-9H-fluoren-2-amine
  • N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine

Uniqueness

“N-([1,1’-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine” is unique due to its combination of multiple aromatic rings and a spirobi[fluorene] core, which imparts distinct electronic and photophysical properties. This makes it particularly interesting for applications in organic electronics and materials science.

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-N-(2-phenylphenyl)-9,9'-spirobi[fluorene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H37N/c1-51(2)42-24-11-6-20-37(42)40-32-31-35(33-47(40)51)53(48-29-15-10-19-36(48)34-17-4-3-5-18-34)49-30-16-28-46-50(49)41-23-9-14-27-45(41)52(46)43-25-12-7-21-38(43)39-22-8-13-26-44(39)52/h3-33H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRQYDOTDXVFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4C5=CC=CC=C5)C6=CC=CC7=C6C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H37N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019706
Record name Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-(9,9’-spirobifluoren-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450933-44-4
Record name N-[1,1′-Biphenyl]-2-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9′-spirobi[9H-fluoren]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450933-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-(9,9’-spirobifluoren-4-yl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-2-yl-(9,9-dimethyl-9H-fluoren-2-yl)-(9,9’-spirobifluoren-4-yl)-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.257.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine
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N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-4-amine

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